2-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-(prop-2-en-1-yl)phenol
Overview
Description
2-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-(prop-2-en-1-yl)phenol is a complex organic compound with a unique structure that includes a triazole ring, a dichlorophenyl group, and a phenol group
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-(prop-2-en-1-yl)phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Dichlorophenyl Group: This step involves the substitution of the hydrogen atoms on the triazole ring with the dichlorophenyl group using appropriate reagents and catalysts.
Formation of the Phenol Group: The phenol group is introduced through a reaction involving phenolic compounds and suitable protecting groups to ensure selective reactions.
Final Assembly: The final step involves the coupling of the triazole derivative with the phenol derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted phenol derivatives.
Scientific Research Applications
2-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-(prop-2-en-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its chemical properties allow it to be used in the development of advanced materials, such as polymers and coatings.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules, making it valuable in industrial chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methylphenol
Uniqueness
The uniqueness of 2-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-(prop-2-en-1-yl)phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4OS/c1-2-4-11-5-3-6-12(16(11)25)10-21-24-17(22-23-18(24)26)14-8-7-13(19)9-15(14)20/h2-3,5-10,25H,1,4H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFHNXLVPCXPSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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